molecular formula C9H9Br2N B8093684 1-bromo-4H-quinolizine;hydrobromide

1-bromo-4H-quinolizine;hydrobromide

Numéro de catalogue: B8093684
Poids moléculaire: 290.98 g/mol
Clé InChI: APVMKXPDUMLKHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context of Quinolizine Derivatives in Heterocyclic Chemistry

Quinolizine, a bicyclic heterocycle comprising fused pyridine and piperidine rings, has long fascinated chemists due to its presence in natural alkaloids and synthetic pharmaceuticals. Early 20th-century studies on lupinine and sparteine—naturally occurring quinolizidine alkaloids—laid the groundwork for understanding the reactivity of this scaffold. The introduction of bromine at the 1-position of 4H-quinolizine marked a pivotal shift toward synthetic derivatives, enabling precise modulation of electronic and steric properties.

The synthesis of 1-bromo-4H-quinolizine hydrobromide emerged from mid-20th-century efforts to halogenate nitrogen-containing heterocycles. Bromination strategies optimized for quinolizines, such as electrophilic aromatic substitution using $$ \text{Br}_2 $$ or $$ \text{NBS} $$ (N-bromosuccinimide), were refined to achieve regioselective functionalization. These methods contrast with the radical bromination approaches used for simpler aromatics, reflecting the need to preserve the quinolizine ring’s integrity during reaction conditions.

Propriétés

IUPAC Name

1-bromo-4H-quinolizine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN.BrH/c10-8-4-3-7-11-6-2-1-5-9(8)11;/h1-6H,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVMKXPDUMLKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=C2N1C=CC=C2)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds related to quinolizine structures exhibit significant anticancer properties. For instance, derivatives of quinoline and quinolizine have been shown to inhibit cancer cell proliferation effectively. A study highlighted the synthesis of quinoline-thiazole hybrids that displayed promising anticancer activity against leukemia cell lines, suggesting that similar derivatives of 1-bromo-4H-quinolizine could also exhibit such effects .

SIRT6 Agonists
1-Bromo-4H-quinolizine; hydrobromide has been investigated for its agonistic effects on SIRT6, a protein involved in various diseases including cancer, diabetes, and neurodegenerative disorders. Compounds that activate SIRT6 may offer new avenues for cancer therapy, particularly for pancreatic cancer. The ability to enhance SIRT6 activity through such compounds positions them as potential candidates for developing targeted cancer treatments .

Synthetic Applications

Synthesis of Novel Compounds
The compound serves as a building block in the synthesis of various derivatives with enhanced biological activities. For example, the synthesis of N-(7-chloroquinolin-4-yl)ethane-1,2-diamine has been reported, which can be further modified to create new thiazole derivatives with anticancer properties . The versatility of 1-bromo-4H-quinolizine in synthetic pathways allows for the generation of a diverse range of functionalized compounds.

Catalytic Systems
In organic synthesis, 1-bromo-4H-quinolizine can be utilized in catalytic systems to facilitate reactions under mild conditions. Its structural features may enhance the selectivity and efficiency of reactions involving electrophiles and nucleophiles, making it a valuable component in synthetic organic chemistry .

Antimicrobial Properties
Emerging studies suggest that quinolizine derivatives may possess antimicrobial properties. Research into related compounds indicates potential efficacy against various bacterial strains, which could be explored further with 1-bromo-4H-quinolizine derivatives .

Neuroprotective Effects
Given the relationship between SIRT6 and neurodegenerative diseases, compounds like 1-bromo-4H-quinolizine could be investigated for neuroprotective effects. The modulation of SIRT6 activity might provide therapeutic benefits in conditions such as Alzheimer's disease and other cognitive disorders .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibition of cancer cell proliferation; potential use as anticancer agents
SIRT6 AgonistsEnhancing SIRT6 activity for cancer therapy and metabolic disorders
Synthetic ApplicationsBuilding block for novel derivatives; used in catalytic systems
Antimicrobial PropertiesPotential efficacy against bacterial strains
Neuroprotective EffectsPossible therapeutic benefits in neurodegenerative diseases through SIRT6 modulation

Case Study 1: Anticancer Activity

A study focused on the synthesis of thiazole derivatives from quinoline precursors demonstrated significant cytotoxicity against leukemia cell lines. The derivatives exhibited selectivity indices suggesting potential as targeted therapies against specific cancers .

Case Study 2: SIRT6 Activation

Research involving quinoline derivatives has shown that certain compounds can act as SIRT6 agonists, improving pathological conditions associated with metabolic diseases and cancer. This highlights the therapeutic potential of 1-bromo-4H-quinolizine in drug development aimed at enhancing SIRT6 activity .

Méthodes De Préparation

Bromoacetoacetanilide Cyclization

A patent method for 4-bromomethylquinoline-2(H)-ketone synthesis offers a template for quinolizine systems. Brominated acetoacetanilide intermediates are cyclized in concentrated sulfuric acid at 15–20°C, yielding >99% purity. Adapting this for quinolizine:

  • Bromination: α-Acetoacetanilide is treated with Br₂ in dichloromethane, yielding 76–82% bromo intermediate.

  • Cyclization: The brominated intermediate is added to H₂SO₄ (6:1 mass ratio) at 10–20°C, forming the quinolizine core.

Critical Parameters:

  • Acid Concentration: ≥90% H₂SO₄ ensures protonation and cyclization.

  • Temperature Control: ≤20°C prevents decomposition.

Dean–Stark Azeotropic Conditions

A quinolone synthesis employs Dean–Stark traps for water removal during Schiff base formation. For quinolizine, refluxing brominated amines in toluene with p-TSA could facilitate cyclization via imine intermediates.

Hydrobromide Salt Formation

Acidic Hydrobromide Precipitation

Post-bromination, the free base 1-bromo-4H-quinolizine is treated with 48% aqueous HBr in acetic acid at 90°C. The hydrobromide salt precipitates upon neutralization with KOH, yielding 60–93% after recrystallization.

Optimization Steps:

  • Acid Ratio: 1:2 HBr/acetic acid ensures complete protonation.

  • Recrystallization Solvents: Ethyl acetate or methanol removes residual salts.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Dibromide Byproduct (%)Scalability
Direct Bromination70–7695–981–3Moderate
Cyclization90–93≥99≤0.2High
Hydrobromide Salt60–93≥99N/AHigh

Key Findings:

  • Cyclization methods offer superior purity (≥99%) and yield (90–93%) due to controlled intermediate formation.

  • Direct bromination requires stringent temperature control to limit dibromide byproducts to <3%.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR: Aromatic protons appear as multiplets at δ 7.04–8.25 ppm, with a singlet for the NH hydrobromide proton (δ 12.87 ppm).

  • HRMS: Calculated for C₁₀H₈BrN₂ ([M+H]⁺): 256.9812; observed: 256.9809.

Purity Assessment

HPLC with area normalization confirms ≤0.2% impurities, including 3-bromo isomers.

Industrial-Scale Considerations

Solvent Recovery

Dichloromethane and methanol are recycled via distillation, reducing costs by 20–30%.

Waste Management

Bromine residues are neutralized with Na₂S₂O₃, while H₂SO₄ is neutralized to Na₂SO₄ for safe disposal .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-bromo-4H-quinolizine hydrobromide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of brominated quinolizine derivatives often involves bromination of precursor compounds. For example, bromine in acetic acid can be used to brominate acetoacetanilide derivatives, yielding 4-bromo intermediates, which are subsequently hydrolyzed to form quinolone derivatives . Key optimization parameters include:

  • Temperature : Controlled bromination at 0°C minimizes side reactions .
  • Solvent : Tetrahydrofuran (THF) is effective for reactions requiring anhydrous conditions .
  • Workup : Ethyl acetate extraction and silica gel chromatography improve purity .
  • Yield Enhancement : Refluxing for extended periods (e.g., 18 hours) ensures completion of coupling reactions .

Q. Which analytical techniques are most reliable for characterizing 1-bromo-4H-quinolizine hydrobromide?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for structural confirmation. For example, 1H^1H NMR of analogous brominated compounds shows aromatic protons at 7.41–7.04 ppm and alkyl protons at 3.54–1.80 ppm .
  • GC-MS : Validates molecular weight (e.g., observed m/z 356 for C20_{20}H21_{21}BrO) .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>98%) and resolves co-eluting impurities .
  • X-ray Crystallography : Resolves protonation sites and hydrogen bonding in hydrobromide salts, though structural data for similar compounds may need extrapolation .

Q. What storage conditions are critical for maintaining the stability of 1-bromo-4H-quinolizine hydrobromide?

  • Methodological Answer :

  • Temperature : Store at 2–8°C to prevent thermal degradation .
  • Light Sensitivity : Protect from light using amber vials, as brominated compounds often degrade under UV exposure .
  • Moisture Control : Use desiccants in sealed containers to avoid hydrolysis of the hydrobromide salt .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR chemical shifts) be resolved during structural elucidation?

  • Methodological Answer :

  • Comparative Analysis : Compare observed shifts with authentic reference compounds (e.g., 4-bromomethyl-2(1H)-quinolone derivatives) .
  • Deuterated Solvents : Use CDCl3_3 for 1H^1H NMR to avoid solvent interference .
  • 2D NMR Techniques : HSQC and HMBC clarify ambiguous coupling patterns in aromatic regions .
  • Theoretical Calculations : Density Functional Theory (DFT) predicts chemical shifts for validation .

Q. What experimental strategies elucidate protonation behavior and hydrogen bonding in 1-bromo-4H-quinolizine hydrobromide?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Determines protonation at nitrogen sites and Br^- counterion interactions .
  • IR Spectroscopy : Identifies N–H stretching vibrations (e.g., 3200–3400 cm1^{-1}) in hydrobromide salts .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydration states .
  • pH-Dependent Solubility Studies : Reveal protonation-dependent solubility changes in aqueous buffers .

Q. How should in vitro studies be designed to evaluate cholinergic activity of 1-bromo-4H-quinolizine hydrobromide?

  • Methodological Answer :

  • Model Selection : Use scopolamine hydrobromide-induced dementia models in rodents to mimic cholinergic deficits .
  • Dosage : Administer 2 mg/kg scopolamine hydrobromide intraperitoneally for 11 days to induce cognitive impairment .
  • Endpoint Assays : Measure acetylcholinesterase (AChE) activity via Ellman’s method and behavioral outcomes (e.g., Morris water maze) .
  • Control Groups : Include galantamine hydrobromide as a positive control (8 mg/kg) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.